![molecular formula C14H15FO2 B1466447 2-(4-Fluorphenyl)spiro[3.3]heptan-2-carbonsäure CAS No. 1482714-93-1](/img/structure/B1466447.png)

2-(4-Fluorphenyl)spiro[3.3]heptan-2-carbonsäure

Übersicht

Beschreibung

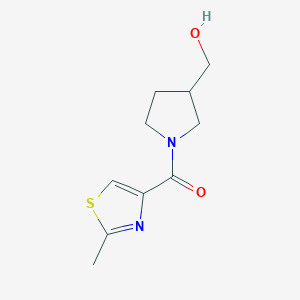

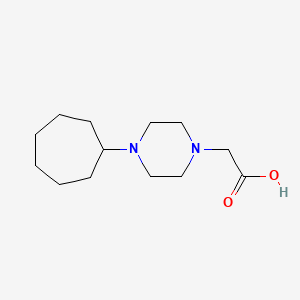

“2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C14H15FO2 and a molecular weight of 234.27 . It belongs to the class of spirocyclic compounds, which are unique in their structure as they contain two or more rings that share one common atom.

Synthesis Analysis

The synthesis of compounds similar to “2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid” has been demonstrated. For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid” is characterized by a spiro[3.3]heptane core with a 4-fluorophenyl group and a carboxylic acid group . The canonical SMILES representation of the molecule isC1CC2(C1)CC(C2)(C3=CC=C(C=C3)F)C(=O)O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.27 and a molecular formula of C14H15FO2 . It has a complexity of 319, a topological polar surface area of 37.3Ų, and an XLogP3 of 3.3 . It has 17 heavy atoms, 3 hydrogen bond acceptors, and 1 hydrogen bond donor .Wirkmechanismus

The exact mechanism of action of 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid is not yet fully understood. However, it is believed that 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid may act as an inhibitor of certain enzymes or receptors, or as an agonist of certain pathways, in order to exert its biological effects.

Biochemical and Physiological Effects

2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid has been studied for its potential effects on a variety of biochemical and physiological processes. In vitro studies have shown that 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid has also been shown to have anti-inflammatory and anti-cancer effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid has several advantages for use in laboratory experiments. 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid is relatively easy to synthesize, and is available from a variety of commercial suppliers. 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid is also relatively stable, and can be stored for long periods of time without significant degradation. However, 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid is a relatively expensive compound, and may not be suitable for use in large-scale experiments.

Zukünftige Richtungen

Given the potential applications of 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid in a variety of scientific fields, there are numerous potential future directions for research. Potential future directions include further research into the mechanism of action of 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid, as well as studies of its potential applications in medicinal chemistry, organic synthesis, materials science, and other fields. Additionally, further studies of the biochemical and physiological effects of 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid may lead to the development of new therapeutic agents. Finally, further research into the synthesis of 2-(4-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid may lead to the development of improved synthesis methods that are more cost-effective and efficient.

Wissenschaftliche Forschungsanwendungen

Synthese von optisch aktiven Polyamiden

Die Verbindung dient als Vorläufer für die Synthese von optisch aktiven Polyamiden. Diese Polymere, die von Spiro[3.3]heptan-2,6-dicarbonsäure abgeleitet sind, weisen eine einzigartige optische Drehung und elektronische Absorptionseigenschaften auf, wodurch sie für Anwendungen in der asymmetrischen Katalyse und der Entwicklung von photo- und elektroaktiven Materialien geeignet sind .

Herstellung von Polyestern mit geordneter Konformation

Aufgrund der inhärenten Verdrehung der Cyclobutanringe in der Spiro[3.3]heptanstruktur können Polyester, die aus dieser Verbindung hergestellt werden, geordnete Konformationen annehmen. Dieses Merkmal ist besonders interessant für die Materialwissenschaft, wo die konformative Starrheit zu neuartigen Eigenschaften in den resultierenden Polymeren führen kann .

Entwicklung von nicht-aromatischen Terephthalsäure-Isosteren

Spiro[3.3]heptan-2,6-dicarbonsäure, ein Verwandter der fraglichen Verbindung, wurde als nicht-aromatisches Isoster für Terephthalsäure untersucht. Das starre spirocyclische Rückgrat bietet ein größeres sterisches Volumen, das die Porenchemie beeinflussen und die Interpenetration in kristallinen Strukturen steuern kann .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)spiro[3.3]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO2/c15-11-4-2-10(3-5-11)14(12(16)17)8-13(9-14)6-1-7-13/h2-5H,1,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIISWXQEHKQDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)(C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)

![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)

![1-[(3-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466370.png)

![1-{[(2-Hydroxypropyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466371.png)

![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)

![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}benzoic acid](/img/structure/B1466380.png)